molecular formula C10H9FN2O2 B13081044 2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid

2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid

Cat. No.: B13081044
M. Wt: 208.19 g/mol
InChI Key: RLMHSDPRZWLOFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with but-3-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield aldehydes or ketones, while substitution of the fluorine atom can result in various substituted pyridine derivatives .

Scientific Research Applications

2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid is unique due to the presence of both a fluoropyridine ring and an alkyne group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and various research fields .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

2-(but-3-ynylamino)-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C10H9FN2O2/c1-2-3-4-12-9-8(10(14)15)5-7(11)6-13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15)

InChI Key

RLMHSDPRZWLOFK-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=C(C=C(C=N1)F)C(=O)O

Origin of Product

United States

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